molecular formula C8H8N2O3S B13451794 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid

5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid

Cat. No.: B13451794
M. Wt: 212.23 g/mol
InChI Key: AZUQLFOUEPRHJL-UHFFFAOYSA-N
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Description

5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a benzimidazole derivative characterized by a methoxy group at the 5-position and a sulfinic acid (-SO₂H) group at the 2-position of the heterocyclic core. This compound is synthesized via multi-step reactions starting from 4-methoxybenzene-1,2-diamine (1b), which undergoes cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) in methanol to form the benzimidazole scaffold . Subsequent modifications, such as alkylation or oxidation, introduce the sulfinic acid moiety. Its structural uniqueness lies in the sulfinic acid group, which confers distinct electronic and physicochemical properties compared to thiol (-SH), sulfonic acid (-SO₃H), or thione (C=S) analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-o-phenylenediamine and a sulfinic acid derivative.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or water. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid moiety can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: The major product is the corresponding sulfonic acid derivative.

    Reduction: The major product is the corresponding thiol derivative.

    Substitution: The major products are the substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. The presence of the methoxy group and the sulfinic acid moiety can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Sulfinic Acid vs. Thiol : The sulfinic acid derivative is less nucleophilic than the thiol analog due to the oxidized sulfur center, reducing its reactivity in disulfide bond formation but enhancing stability under oxidative conditions .
  • Sulfinic Acid vs. Sulfonic Acid : The sulfonic acid (-SO₃H) group is more acidic (pKa ~1) than sulfinic acid (pKa ~2), making it more water-soluble but less suitable for pH-sensitive applications .
  • Synthetic Accessibility : Sulfinic acid derivatives often require controlled oxidation steps, whereas thiols and thiones are directly formed during cyclization .

Physicochemical and Spectral Properties

Table 2: Spectroscopic and Computational Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) DFT-Optimized Properties
5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid 3.34 (s, -SO₂H), 6.70–7.20 (Ar-H) 152.0 (C-SO₂H), 113.9 (C-OCH₃) 3034 (O–H), 1730 (C=O) Higher polarity, HOMO-LUMO gap = 4.1 eV
5-Methoxy-1H-benzo[d]imidazole-2-thiol 3.81 (s, -SH), 6.65–7.15 (Ar-H) 141.4 (C-SH), 115.2 (C-OCH₃) 2560 (S–H), 1068 (C–S) Lower HOMO-LUMO gap = 3.7 eV, higher nucleophilicity
5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid 3.29 (s, -SO₃H), 6.75–7.25 (Ar-H) 137.4 (C-SO₃H), 113.9 (C-OCH₃) 1127 (S=O), 845 (S–O) Strong hydrogen-bonding capacity, HOMO-LUMO = 4.3 eV

Electronic Properties :

  • The sulfinic acid’s HOMO-LUMO gap (4.1 eV) suggests moderate reactivity, intermediate between thiols (3.7 eV) and sulfonic acids (4.3 eV) .
  • The -SO₂H group enhances dipole moments, improving solubility in polar solvents compared to thiones .

Key Findings :

  • Thiol derivatives (e.g., 2-mercapto analogs) exhibit anticonvulsant activity by delaying seizure onset, likely via modulation of GABAergic pathways .

Biological Activity

5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a compound with significant potential in pharmaceutical applications, particularly due to its structural features that influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O4S, with a molecular weight of 228.23 g/mol. Its structure includes a benzimidazole core, a methoxy group, and a sulfinic acid functional group, which are critical for its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Benzimidazole Core : This involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones.
  • Introduction of the Methoxy Group : Methylation reactions using methyl iodide or dimethyl sulfate.
  • Sulfonation : The introduction of the sulfinic acid group can be achieved through oxidation reactions using sulfites or other sulfonating agents.

These synthetic routes are essential for obtaining derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. In one study, compounds with methoxy substituents demonstrated potent COX-2 inhibitory activities with IC50 values ranging from 0.02 to 0.04 μM .
  • Antioxidant Properties : The presence of the sulfinic acid group contributes to antioxidant activity, potentially mitigating oxidative stress in biological systems.

Case Studies

Several studies have highlighted the biological relevance of compounds related to this compound:

  • Inhibition of COX Enzymes : A study reported that certain benzimidazole derivatives exhibited significant inhibition against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Activity : Silver nanoparticles anchored with benzimidazole derivatives have shown enhanced antibacterial properties compared to their non-modified counterparts, suggesting that modifications can improve efficacy against bacterial strains .
  • Cell Cycle Arrest and Apoptosis : Related compounds have been observed to induce G2/M cell cycle arrest in non-small cell lung cancer (NSCLC) cells, leading to apoptosis through mitochondrial pathways .

Comparative Analysis

A comparison of this compound with other structurally similar compounds reveals insights into its unique biological activities:

Compound NameStructural FeaturesBiological Activity
OmeprazoleMethoxy group, sulfinyl moietyProton pump inhibitor
EsomeprazoleS-enantiomer of omeprazoleEnhanced bioavailability
6-Methoxy-1H-benzo[d]imidazole-2-sulfonic acidSimilar structure but different sulfonatePotential for different biological activities
4-Desmethoxy-OmeprazoleLacks one methoxy groupAltered pharmacological profile

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of functional groups in determining pharmacological effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions using hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) as activating agents. For example, benzimidazole-sulfonyl derivatives are prepared by reacting intermediates like 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazole-5-ylsulfanyl)propanoic acid with amino acid esters under controlled pH and temperature . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents to minimize byproducts.

Q. Which spectroscopic and thermal characterization techniques are most reliable for analyzing this compound?

  • Methodological Answer :

  • Spectroscopy : Use Fourier-transform infrared (FT-IR) to confirm sulfinic acid (-SOOH) and methoxy (-OCH3) functional groups. Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves aromatic proton environments and substituent positions .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability. For instance, DSC can detect phase transitions at 150–200°C, while TGA quantifies decomposition thresholds under nitrogen atmospheres .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation of the sulfinic acid group. Conduct periodic stability tests using high-performance liquid chromatography (HPLC) to detect degradation products like sulfonic acid derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Setup : Use Gaussian 09 or ORCA with the B3LYP functional and 6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .
  • Applications : Predict sites for electrophilic/nucleophilic attacks (e.g., sulfinic acid moiety) and compare theoretical vs. experimental bond lengths/angles (Table 1) .

Table 1 : DFT vs. Experimental Bond Parameters for Benzimidazole Derivatives

Bond/AngleExperimental (Å/°)DFT (Å/°)
C1-C21.391.41
S-O1.451.47

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example, if a study reports conflicting antibacterial activity, repeat assays under standardized conditions (e.g., MIC values against Staphylococcus epidermidis) and employ molecular docking to verify target interactions (e.g., binding to topoisomerase enzymes) . Adjust experimental variables such as solvent polarity (DMSO vs. water) to assess activity discrepancies.

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

  • Methodological Answer :

  • Modification Sites : Introduce substituents at the methoxy or sulfinic acid positions. For example, replacing methoxy with ethoxy groups alters lipophilicity, impacting membrane permeability .
  • Biological Testing : Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and in silico ADMET prediction tools (e.g., SwissADME) to prioritize derivatives .

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

6-methoxy-1H-benzimidazole-2-sulfinic acid

InChI

InChI=1S/C8H8N2O3S/c1-13-5-2-3-6-7(4-5)10-8(9-6)14(11)12/h2-4H,1H3,(H,9,10)(H,11,12)

InChI Key

AZUQLFOUEPRHJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)S(=O)O

Origin of Product

United States

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